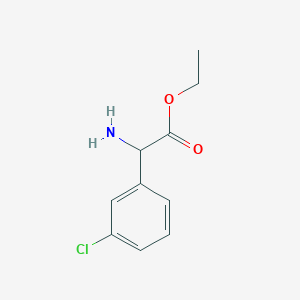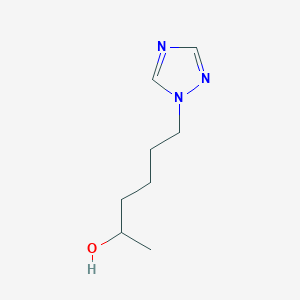
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid is a boronic acid derivative containing a triazole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both boronic acid and triazole functionalities makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid typically involves the cycloaddition reaction between an azide and an alkyne, followed by the introduction of the boronic acid group. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is performed under mild conditions, often in the presence of a copper catalyst and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can participate in reduction reactions under specific conditions.
Substitution: The boronic acid group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles such as halides or sulfonates are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole-boronic acid derivatives.
Applications De Recherche Scientifique
Chemistry
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules due to its ability to undergo various chemical transformations.
Biology
In biological research, this compound is used as a probe for studying enzyme activities and as a ligand in the development of bioactive molecules.
Medicine
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1H-1,2,3-Triazol-4-yl)boronic acid
- (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)boronic acid
- (1,2,4-Triazol-3-yl)boronic acid
Uniqueness
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid is unique due to the presence of both the dimethyl-substituted triazole ring and the boronic acid group. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C4H8BN3O2 |
|---|---|
Poids moléculaire |
140.94 g/mol |
Nom IUPAC |
(1,5-dimethyltriazol-4-yl)boronic acid |
InChI |
InChI=1S/C4H8BN3O2/c1-3-4(5(9)10)6-7-8(3)2/h9-10H,1-2H3 |
Clé InChI |
ZXNXEUOJGFAFIA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(N(N=N1)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)

![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)



![7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride](/img/structure/B13568893.png)


